2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
Description
2-[(7-Chloro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide is a heterocyclic acetamide derivative featuring a benzothiadiazine core substituted with a sulfanyl group, a 7-chloro moiety, and an N-(2-ethoxyphenyl)acetamide side chain.
Properties
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S2/c1-2-25-14-6-4-3-5-12(14)19-16(22)10-26-17-20-13-8-7-11(18)9-15(13)27(23,24)21-17/h3-9H,2,10H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFHOORTWPIXDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzothiadiazine Core
The 7-chloro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl scaffold is synthesized via cyclocondensation of ortho-substituted nitroarenes with thioamide precursors. A modified Riedel method (adapted from quinazoline synthesis) employs 2-nitro-4-chlorobenzenesulfonamide and thiourea under acidic conditions:
$$
\text{C}6\text{H}3\text{Cl}(\text{NO}2)\text{SO}2\text{NH}2 + \text{NH}2\text{CSNH}_2 \xrightarrow{\text{HCl, Δ}} \text{Benzothiadiazine intermediate}
$$
Key parameters:
Introduction of the Sulfanyl Group
The sulfanyl (-S-) linker is introduced via nucleophilic substitution at the C-3 position of the benzothiadiazine core. Using 3-mercaptobenzothiadiazine and 2-chloro-N-(2-ethoxyphenyl)acetamide in the presence of a base:
$$
\text{Benzothiadiazine-SH} + \text{ClCH}2\text{C(O)N(H)C}6\text{H}4\text{OEt} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target compound}
$$
Optimized conditions :
- Base : Potassium carbonate
- Solvent : Dimethylformamide (DMF)
- Reaction time : 12 hours
- Yield : 65–70%
Metal-Catalyzed Coupling Approaches
Transition metal catalysis enhances efficiency. A FeCl₂-mediated protocol (adapted from Chen et al.) couples preformed 3-mercaptobenzothiadiazine with 2-ethoxyacetanilide :
$$
\text{Benzothiadiazine-SH} + \text{CH}3\text{C(O)N(H)C}6\text{H}4\text{OEt} \xrightarrow{\text{FeCl}2, \text{TBHP}} \text{Product}
$$
Conditions :
- Catalyst : FeCl₂ (10 mol%)
- Oxidant : tert-Butyl hydroperoxide (TBHP)
- Solvent : Chlorobenzene
- Yield : 75%
Optimization and Reaction Metrics
Table 1. Comparative Analysis of Synthetic Methods
| Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃/DMF | 80 | 12 | 65–70 |
| FeCl₂-Catalyzed Coupling | FeCl₂/Chlorobenzene | 100 | 8 | 75 |
| One-Pot Cyclization | Zn/AcOH | 120 | 24 | 60 |
Key observations :
- FeCl₂ catalysis reduces reaction time by 33% compared to nucleophilic substitution.
- Acidic conditions (Zn/AcOH) yield lower purity due to side-product formation.
Analytical Characterization
Post-synthesis validation employs:
Challenges and Limitations
- Regioselectivity : Competing reactions at the C-3 vs. C-1 positions of benzothiadiazine require careful stoichiometric control.
- Purification : Silica gel chromatography is necessitated due to residual metal catalysts in FeCl₂-mediated routes.
- Scalability : TBHP oxidant poses safety concerns in large-scale reactions.
Applications and Derivative Synthesis
This compound serves as a precursor for:
- Antihypertensive agents : Structural analogs inhibit angiotensin-converting enzyme (ACE).
- Anticancer derivatives : 2-Ethoxyphenyl acetamide moieties enhance DNA intercalation.
Chemical Reactions Analysis
Types of Reactions
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents, such as lithium aluminum hydride or sodium borohydride, to form the corresponding thiol or amine derivatives.
Substitution: The chloro group in the benzothiadiazine core can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF), and ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), and triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted benzothiadiazine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of agrochemicals, such as fungicides and herbicides, due to its broad-spectrum activity against various plant pathogens.
Mechanism of Action
The mechanism of action of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of essential cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in cell death or growth inhibition.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and related molecules:
Key Observations:
Core Structure Variability: The benzothiadiazin core in the target compound distinguishes it from benzothiazole (e.g., ) or pyrazol-dione (e.g., ) derivatives. Benzothiadiazin’s fused ring system and sulfone group (1,1-dioxo) enhance electron-withdrawing effects compared to benzothiazole’s thioether. The quinolone core in shares a 7-chloro substituent but differs in macrocyclic structure, suggesting divergent biological targets.
Substituent Effects: Chloro Position: The target compound’s 7-Cl substituent contrasts with 4-Cl in and 3,4-diCl in . Positional differences influence electronic properties (e.g., 7-Cl in benzothiadiazin may enhance π-π stacking vs. 4-Cl in benzothiazole). Ethoxy vs.
Hydrogen Bonding and Crystal Packing :
- Acetamide groups in form R₂²(10) hydrogen-bonded dimers, stabilizing crystal lattices. The target compound’s sulfanyl and ethoxy groups may similarly facilitate intermolecular interactions, though conformational flexibility (as seen in ’s three asymmetric molecules) could vary.
Biological Activity
The compound 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide is a complex organic molecule with potential pharmacological applications. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile. This article reviews the available literature on this compound, focusing on its biological activities, mechanisms of action, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : C17H16ClN3O3S2
- IUPAC Name : this compound
- CAS Number : 18580037
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 388.91 g/mol |
| Density | 2.04 g/cm³ |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research has indicated that benzothiadiazine derivatives exhibit antimicrobial activity. The specific compound under review has shown efficacy against various bacteria and fungi in preliminary studies. A study demonstrated that similar compounds inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a potential mechanism involving disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Activity
There is emerging evidence suggesting that the compound may possess anticancer properties. A related compound, 3-amino-4-ethoxyacetanilide , was found to induce carcinogenic effects in male B6C3F1 mice, leading to follicular-cell carcinomas of the thyroid gland . This raises concerns about the safety of similar structures, including the compound . Further investigation is warranted to elucidate its role in cancer biology.
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit enzymes involved in metabolic processes.
- Signal Transduction Modulation : There is potential for modulation of signaling pathways associated with cell proliferation and apoptosis.
Study 1: Antimicrobial Efficacy
A study conducted on derivatives of benzothiadiazine demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were recorded at concentrations as low as 50 µg/mL, indicating strong efficacy .
Study 2: Toxicological Assessment
In a toxicological assessment involving similar compounds, it was found that prolonged exposure led to adverse effects in laboratory animals. Notably, high doses resulted in thyroid hyperplasia and hemosiderosis, emphasizing the need for careful evaluation of dosing regimens when considering therapeutic applications .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis requires precise control of reaction conditions:
- Temperature : Reactions often proceed optimally at 60–80°C to balance reactivity and side-product formation .
- Solvents : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction rates for sulfanyl-acetamide coupling .
- Catalysts : Base catalysts like sodium hydride or triethylamine facilitate deprotonation during nucleophilic substitution steps . Yield optimization involves monitoring intermediates via thin-layer chromatography (TLC) and purifying via column chromatography .
Q. Which analytical techniques are essential for structural validation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the benzothiadiazine core and ethoxyphenyl substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns for chlorine atoms .
- Infrared (IR) Spectroscopy : Identifies key functional groups (e.g., sulfonyl, amide) via characteristic absorption bands .
Q. How does the chlorine substituent at position 7 influence the compound’s stability?
The 7-chloro group enhances electron-withdrawing effects, stabilizing the benzothiadiazine ring against hydrolysis. Stability studies under varying pH (3–9) and thermal stress (25–60°C) show minimal degradation in acidic conditions, confirmed by HPLC .
Advanced Research Questions
Q. What mechanistic approaches can elucidate the compound’s interaction with biological targets?
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to enzymes like cyclooxygenase-2 (COX-2) or kinases, guided by the sulfanyl-acetamide moiety’s flexibility .
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics to purified protein targets .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
Q. How can contradictory bioactivity data across cell-based assays be resolved?
Contradictions may arise from variations in:
- Cellular Uptake : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) to track intracellular accumulation via confocal microscopy .
- Metabolic Stability : Perform liver microsome assays to assess cytochrome P450-mediated degradation .
- Assay Conditions : Standardize oxygen tension, serum concentration, and incubation time to minimize microenvironmental variability .
Q. What strategies improve selectivity for target enzymes over off-target proteins?
- Structure-Activity Relationship (SAR) Studies : Modify the ethoxyphenyl group (e.g., replacing -OCH₂CH₃ with -CF₃) to enhance steric hindrance against off-target binding .
- Proteomic Profiling : Chemoproteomics using activity-based probes identifies off-target interactions in complex proteomes .
Methodological Challenges and Solutions
Q. How can reaction byproducts during sulfanyl-acetamide coupling be minimized?
- Stepwise Coupling : Introduce the sulfanyl group before acetamide formation to reduce competing thiol oxidation .
- Oxidative Conditions : Use controlled amounts of H₂O₂ (0.1–0.5 equiv.) to prevent over-oxidation to sulfones .
Q. What computational tools aid in predicting metabolic pathways?
- ADMET Predictors : Software like Schrödinger’s QikProp estimates metabolic sites (e.g., ethoxy group O-dealkylation) .
- Density Functional Theory (DFT) : Calculates activation energies for hydrolysis or enzymatic cleavage of the benzothiadiazine ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
